![molecular formula C11H21NO2 B11731113 Ethyl 3-amino-3-cyclohexylpropanoate](/img/structure/B11731113.png)
Ethyl 3-amino-3-cyclohexylpropanoate
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Overview
Description
Ethyl 3-amino-3-cyclohexylpropanoate is an organic compound with the molecular formula C11H21NO2. It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a cyclohexyl group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-cyclohexylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated to a temperature range of 120-160°C for 16-20 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-cyclohexylpropanoate
- Ethyl 3-amino-3-ethoxyacrylate
- Ethyl 2-(6-amino-3-pyridinyl)-2-methylpropanoate
Uniqueness
Ethyl 3-amino-3-cyclohexylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a cyclohexyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 3-amino-3-cyclohexylpropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an ethyl ester group, an amino group, and a cyclohexyl substituent. Its molecular formula is C10H19NO2 with a molecular weight of approximately 185.26 g/mol. The presence of the cyclohexyl group is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological profile.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Activity : this compound has shown promise as an antibacterial agent against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions modulate various biochemical pathways, leading to observed effects such as reduced inflammation and microbial growth inhibition.
Neuroprotective Study
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced neuronal cell death and oxidative stress markers compared to control groups, suggesting its potential utility in treating neurodegenerative conditions.
Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against clinical isolates of E. coli and P. aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial potency. This suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclohexyl group | Neuroprotective, Antimicrobial |
Ethyl 2-amino-3-methylbutanoate | Methyl substituent | Enhanced metabolic stability |
Methyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl group | Distinct interaction profile |
The comparative analysis highlights the unique structural attributes of this compound that may confer specific biological activities not present in other similar compounds.
Properties
IUPAC Name |
ethyl 3-amino-3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRHFMTVLVICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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